molecular formula C7H3ClFNO3 B2741607 5-Fluoro-2-nitrobenzoyl chloride CAS No. 394-02-5

5-Fluoro-2-nitrobenzoyl chloride

Cat. No.: B2741607
CAS No.: 394-02-5
M. Wt: 203.55
InChI Key: DHNJQRSDZABGBP-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrobenzoyl chloride: is an organic compound with the molecular formula C7H3ClFNO3 . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 5-position and a nitro group at the 2-position. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-nitrobenzoyl chloride typically involves the nitration of 3-fluorobenzoic acid followed by chlorination. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at temperatures ranging from -10°C to 35°C . The resulting 5-fluoro-2-nitrobenzoic acid is then converted to this compound using thionyl chloride or oxalyl chloride under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous-flow reactors has been explored to enhance safety and efficiency during the nitration and chlorination steps .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-nitrobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Hydrolysis: Aqueous sodium hydroxide or water.

Major Products Formed:

    Substitution: Formation of 5-fluoro-2-nitrobenzamides, esters, or thioesters.

    Reduction: Formation of 5-fluoro-2-aminobenzoyl chloride.

    Hydrolysis: Formation of 5-fluoro-2-nitrobenzoic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-fluoro-2-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The presence of the electron-withdrawing nitro and fluorine groups enhances its reactivity by making the carbonyl carbon more electrophilic . This increased electrophilicity facilitates the formation of covalent bonds with nucleophiles, leading to the desired acylated products.

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2-nitrobenzoyl chloride is unique due to the synergistic effects of the nitro and fluorine substituents, which enhance its reactivity and make it a valuable intermediate in various synthetic processes. Its specific substitution pattern allows for selective reactions that are not possible with other isomers or related compounds .

Biological Activity

5-Fluoro-2-nitrobenzoyl chloride (CAS No. 394-02-5) is a chemical compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, pharmacokinetics, and applications in research and industry.

This compound is characterized by its reactive functional groups, which include a nitro group and a benzoyl chloride moiety. These features enable it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily stems from its ability to interact with nucleophiles, such as amines and alcohols. The compound can undergo nucleophilic aromatic substitution (SNAr), where the chlorine atom is replaced by a nucleophile under suitable conditions. This reaction is crucial for the synthesis of various derivatives that possess enhanced biological properties .

Target Interactions

The compound has been shown to interact with several biological targets:

  • Enzymes : It acts as an inhibitor in enzymatic reactions, potentially affecting pathways involved in cellular signaling and metabolism.
  • Proteins : The nitro group can undergo reduction to form reactive intermediates that covalently modify proteins, influencing their function and activity .

This compound exhibits notable biochemical properties:

  • Redox Activity : The nitro group participates in redox reactions, which can modulate oxidative stress responses in cells.
  • Cell Signaling : It influences cell signaling pathways by modulating the activity of kinases and phosphatases, essential for signal transduction .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is critical for its application in therapeutic contexts:

  • Absorption and Distribution : The compound is predicted to be permeable across biological membranes, with a log P value indicating moderate lipophilicity (Log Po/w ≈ 1.19) which facilitates cell uptake .
  • Metabolism : It may undergo metabolic transformations via cytochrome P450 enzymes, leading to hydroxylated metabolites that can be excreted from the body .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition Studies :
    • In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in diseases where these enzymes are dysregulated .
  • Toxicity Assessments :
    • Toxicological evaluations indicate that at low concentrations, this compound exhibits minimal toxicity, making it suitable for use in biochemical assays without significant adverse effects on cellular viability .
  • Applications in Drug Development :
    • The compound serves as a precursor in the synthesis of novel pharmaceuticals targeting various diseases, including bacterial infections and cancer. Its ability to modify biomolecules selectively enhances its utility in drug design .

Comparative Analysis

A comparison with related compounds highlights the unique properties of this compound:

CompoundKey FeaturesBiological Activity
This compoundNitro group; reactive benzoyl chlorideEnzyme inhibition; protein modification
4-Nitrobenzoyl chlorideLacks fluorine; less lipophilicLimited enzyme interaction
2-Fluoro-5-nitrobenzoic acidSimilar structure; different substitution patternVaries in reactivity and biological effects

Properties

IUPAC Name

5-fluoro-2-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO3/c8-7(11)5-3-4(9)1-2-6(5)10(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNJQRSDZABGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-fluoro-2-nitrobenzoic acid (47.51 g, 0.257 mol) and thionyl chloride (100 mL, 1.370 mol) is refluxed for several hours and concentrated in vacuo to give the title product which is used in Example 2 without further purification.
Quantity
47.51 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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